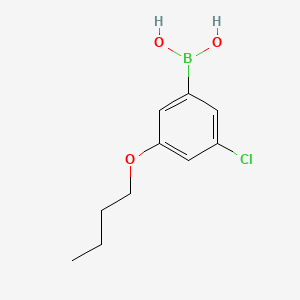
(3-Butoxy-5-chlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “(3-Butoxy-5-chlorophenyl)boronic acid” is C10H14BClO3 . The structure of boronic acids is commonly studied in organic chemistry .
Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For example, they are used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .
Wissenschaftliche Forschungsanwendungen
Boronic Acid in Organic Synthesis
Boronic acids, including variants like (3-butoxy-5-chlorophenyl)boronic acid, are pivotal in organic synthesis due to their versatility and reactivity. They play a crucial role in catalysis, such as in the highly enantioselective aza-Michael additions, which are essential for creating densely functionalized cyclohexanes. This application demonstrates the importance of boronic acids in facilitating reactions that yield complex molecular architectures, showcasing their utility in synthesizing compounds with precise stereochemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Boronic Acids in Spectroscopy and Molecular Docking
The characterization of boronic acids, including their spectroscopic properties, is crucial for understanding their interactions at the molecular level. For instance, 3-chlorophenyl boronic acid has been studied using quantum chemical calculations and spectral techniques, providing insights into its vibrational wavenumbers, infrared intensities, and Raman scattering. Such detailed characterization aids in the identification of reactive sites and the understanding of molecular interactions, which is invaluable in fields like drug design and materials science (Jeelani, Muthu, Raajaraman, & Sevvanthi, 2020).
Boronic Acids in Chemosensors
The unique reactivity of boronic acids with diols has been exploited in the development of chemosensors for detecting biologically active substances. These sensors can probe various analytes, from carbohydrates to bioactive compounds, indicating the significance of boronic acids in biomedical and environmental monitoring applications. The ability of boronic acids to form stable complexes with diols underlies the design of fluorescent sensors that change their fluorescence properties upon analyte binding, offering a versatile tool for sensitive and selective detection (Huang et al., 2012).
Advancements in Borylation Chemistry
The field of borylation chemistry, crucial for introducing boron atoms into organic molecules, has seen significant advancements with the use of boronic acids. These developments have expanded the toolkit available to chemists for synthesizing boron-containing compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. The exploration of novel borane and borocation reagents beyond traditional boronic acids has opened up new pathways for chemical synthesis, demonstrating the evolving role of boronic acids in modern chemistry (Lawson & Melen, 2017).
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(3-butoxy-5-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIQINFZZBGET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681560 |
Source


|
| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-5-chlorophenyl)boronic acid | |
CAS RN |
1256345-75-1 |
Source


|
| Record name | Boronic acid, B-(3-butoxy-5-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

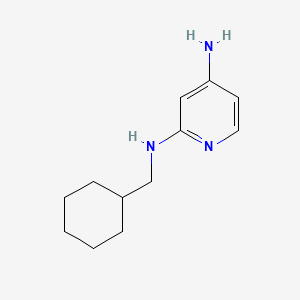
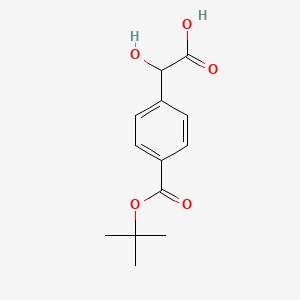
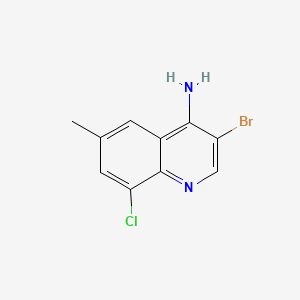
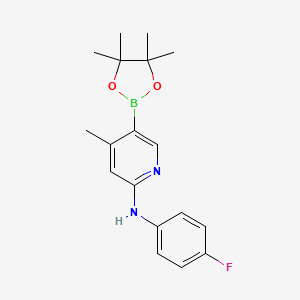
![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)
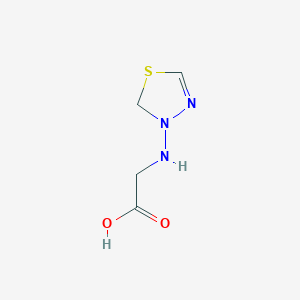
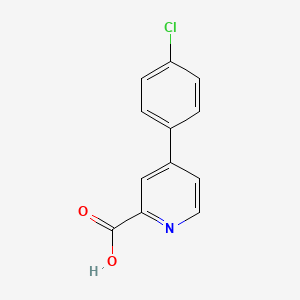
![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)
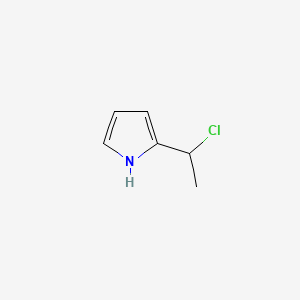
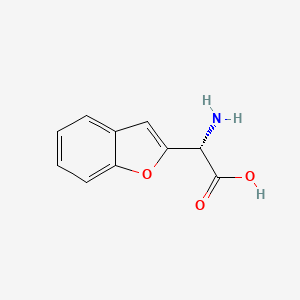
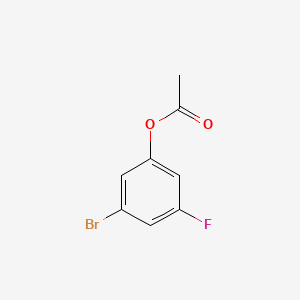
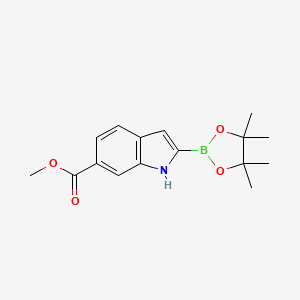
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)